molecular formula Cl3LiPb B14363740 Pubchem_71329109 CAS No. 92522-76-4

Pubchem_71329109

Cat. No.: B14363740
CAS No.: 92522-76-4
M. Wt: 320 g/mol
InChI Key: GCLBTDIEKOJVRS-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

PubChem CID 71329109 is a unique chemical entity cataloged in the PubChem Compound database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI) .

PubChem organizes chemical information into three core databases: Substance (raw data from contributors), Compound (unique chemical structures), and BioAssay (biological screening results) . For CID 71329109, its Compound Summary page would aggregate data from these sources, including 2-D/3-D similarity neighbors, bioactivity annotations, and literature links .

Properties

CAS No.

92522-76-4

Molecular Formula

Cl3LiPb

Molecular Weight

320 g/mol

InChI

InChI=1S/3ClH.Li.Pb/h3*1H;;/q;;;;+3/p-3

InChI Key

GCLBTDIEKOJVRS-UHFFFAOYSA-K

Canonical SMILES

[Li].Cl[Pb](Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71329109 involves a series of chemical reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71329109 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pubchem_71329109 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pubchem_71329109 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem employs two primary methods to identify compounds analogous to CID 71329109: 2-D similarity ("Similar Compounds") and 3-D similarity ("Similar Conformers"). These approaches are complementary, offering distinct insights into molecular relationships .

2-D Similarity (Structural Analogues)

2-D similarity evaluates connectivity and atom arrangement, identifying compounds with shared scaffolds or functional groups. This method uses Tanimoto coefficient-based fingerprinting , where a score ≥0.8 indicates high structural similarity .

  • Use Cases: Identifying derivatives with minor modifications (e.g., methyl group additions). Scaffold hopping for drug discovery .
  • Example : If CID 71329109 contains a benzodiazepine core, 2-D neighbors might include analogs with halogen substitutions or ring expansions .

3-D Similarity (Shape-Based Analogues)

3-D similarity assesses molecular shape and conformation, critical for predicting binding affinity to biological targets. This method aligns compounds using shape-overlay algorithms (e.g., Rapid Overlay of Chemical Structures, ROCS) .

  • Use Cases :
    • Discovering shape mimics with divergent 2-D structures but similar bioactivity.
    • Optimizing pharmacokinetic properties by retaining 3-D pharmacophores .

Data Tables and Research Findings

Table 1: Comparison of 2-D and 3-D Similarity Methods in PubChem

Feature 2-D Similarity ("Similar Compounds") 3-D Similarity ("Similar Conformers")
Basis Atom connectivity and bonding patterns Molecular shape and conformational alignment
Algorithm Tanimoto coefficient with 2-D fingerprints ROCS shape overlay and electrostatic scoring
Typical Threshold ≥0.8 (Tanimoto) ≥0.7 (Shape-Tanimoto)
Strengths Detects scaffold retention and substituent changes Reveals bioactivity links invisible in 2-D
Limitations Misses shape-driven bioactivity Computationally intensive; fewer precomputed results
Key References

Table 2: Retrospective Studies Highlighting Complementarity

Study Focus 2-D Findings 3-D Findings
Kinase Inhibitors Identified 50+ structural analogs Discovered 3 shape mimics with IC50 < 100 nM
Antimicrobial Agents Scaffold hopping yielded 10 novel derivatives 3-D search found 2 non-scaffold actives
Reference

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